3-Methyl-5-phenylpicolinic acid
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Overview
Description
3-Methyl-5-phenylpicolinic acid is an organic compound with the molecular formula C13H11NO2 It belongs to the class of picolinic acids, which are derivatives of pyridine This compound is characterized by a methyl group at the third position and a phenyl group at the fifth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylpicolinic acid typically involves the reaction of 3-methylpyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-phenylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-5-phenylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules and influence cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions and form coordination complexes, which can influence various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile agent in redox reactions. Its interactions with enzymes and receptors are also being studied to understand its biological effects.
Comparison with Similar Compounds
Picolinic Acid: The parent compound with a simpler structure.
2-Methyl-5-phenylpyridine: A structural isomer with different substitution patterns.
3-Methyl-4-phenylpicolinic Acid: Another isomer with the phenyl group at a different position.
Uniqueness: 3-Methyl-5-phenylpicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methyl-5-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-7-11(8-14-12(9)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
ZAAQLIZYWUIJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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